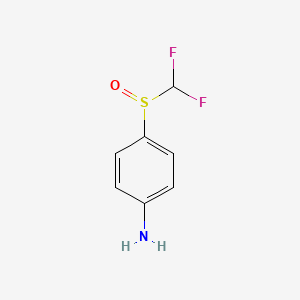
4-Difluoromethanesulfinylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Difluoromethanesulfinylaniline is a compound that belongs to the class of organosulfur compounds, which are characterized by the presence of sulfur atoms in their molecular structure. Although the specific compound 4-Difluoromethanesulfinylaniline is not directly mentioned in the provided papers, the synthesis and characterization of a related compound, o-fluorosulfinylaniline, is reported . This compound is part of the fluorinated sulfinylaniline series, which suggests that 4-Difluoromethanesulfinylaniline may share similar properties and reactivity patterns due to the presence of the sulfinyl group and fluorine atoms.
Synthesis Analysis
The synthesis of related sulfinyl compounds involves various strategies, such as direct trifluoromethanesulfinylation , and the use of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride . The latter is particularly noted for its high stereoselectivity and ability to convert various functional groups into fluorinated analogs, which could be relevant for the synthesis of 4-Difluoromethanesulfinylaniline. Additionally, the synthesis of N-aryl-2,2,2-trifluoroacetimidoyl chlorides and their reaction with malononitrile is reported, which could potentially be adapted for the synthesis of difluoromethanesulfinyl compounds .
Molecular Structure Analysis
The molecular structure of sulfinyl compounds is often characterized by the presence of a sulfinyl group (-S(=O)-) attached to an aromatic system. In the case of o-fluorosulfinylaniline, quantum chemical calculations predict a planar structure with a syn orientation of the -NSO moiety . This information can be extrapolated to suggest that 4-Difluoromethanesulfinylaniline may also exhibit a planar structure around the sulfinyl group, affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of sulfinyl compounds is influenced by the electron-withdrawing effects of the sulfinyl group and any fluorine atoms present. The synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride, a compound with strong electron-withdrawing groups, demonstrates the potential for creating highly reactive intermediates that can react with N-nucleophiles to form amides . This suggests that 4-Difluoromethanesulfinylaniline could participate in similar reactions, potentially acting as an intermediate or reagent in the synthesis of other fluorinated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfinyl compounds are often characterized by their vibrational spectra, as seen in the study of o-fluorosulfinylaniline . The presence of fluorine atoms can significantly influence the stability and reactivity of these molecules. For example, the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents indicate that 4-Difluoromethanesulfinylaniline may also exhibit similar properties . Additionally, the crystal and molecular structures of acyclic sulfur-nitrogen compounds provide insights into the electron delocalization and bond lengths that could be relevant for understanding the properties of 4-Difluoromethanesulfinylaniline .
Aplicaciones Científicas De Investigación
Lewis Acid Catalysis
4-Difluoromethanesulfinylaniline has relevance in the field of Lewis acid catalysis. Scandium trifluoromethanesulfonate, a related compound, has demonstrated high catalytic activity in acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This method is particularly effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Fluorinated Compounds
Difluoromethylation and monofluoromethylation of organic molecules are key areas where 4-Difluoromethanesulfinylaniline derivatives can play a significant role. Methods have been developed for the diastereoselective nucleophilic difluoromethylation and monofluoromethylation of alpha-amino N-tert-butanesulfinimines, leading to chiral alpha-difluoromethylated or alpha-monofluoromethylated ethylenediamines (Liu et al., 2007).
Catalytic Cyclisations
The use of trifluoromethanesulfonic (triflic) acid, related to 4-Difluoromethanesulfinylaniline, has shown promise in catalyzing cyclizations of homoallylic sulfonamides to form pyrrolidines. This process has been utilized for the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Trifluoromethylation and Sulfonylation
Sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are used extensively for direct trifluoromethylation, trifluoromethylsulfenylation, trifluoromethylsulfinylation, and sulfonylation of various substrates. These reactions demonstrate the versatility of reagents related to 4-Difluoromethanesulfinylaniline in organic synthesis and material science (Guyon et al., 2017).
Electrophilic Trifluoromethylating Agents
Electrophilic trifluoromethylating agents, closely related to 4-Difluoromethanesulfinylaniline, have been synthesized and show high reactivity with aromatic rings. This has implications in the development of trifluoromethylated compounds which are significant in various scientific fields (Yang et al., 1998).
Mecanismo De Acción
Safety and Hazards
The safety information for 4-Difluoromethanesulfinylaniline includes several hazard statements: H302, H312, H315, H319, H332, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
4-(difluoromethylsulfinyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NOS/c8-7(9)12(11)6-3-1-5(10)2-4-6/h1-4,7H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTPYPWZQDZXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24906-88-5 |
Source


|
| Record name | 4-difluoromethanesulfinylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

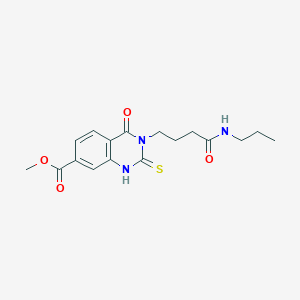
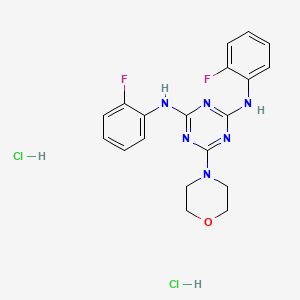
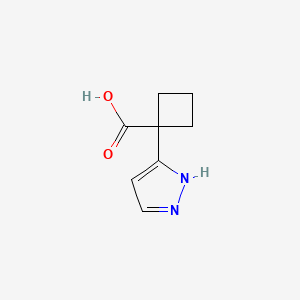
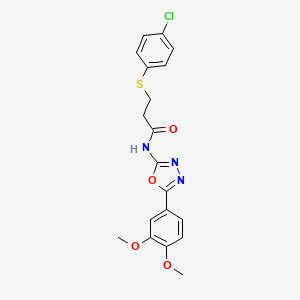
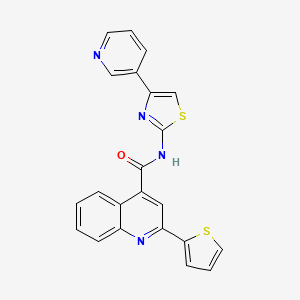

![1-[4-(Hydroxymethyl)-3-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2552741.png)
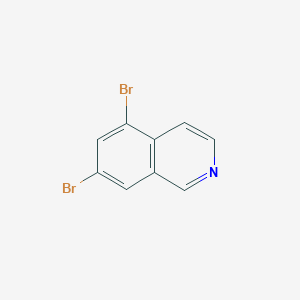

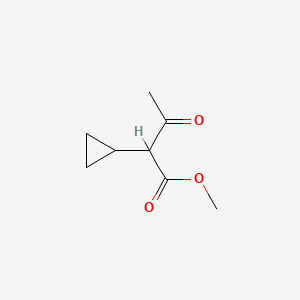
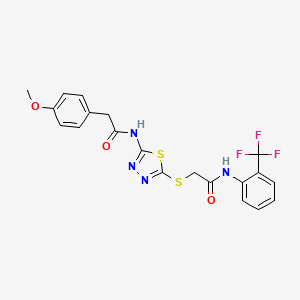
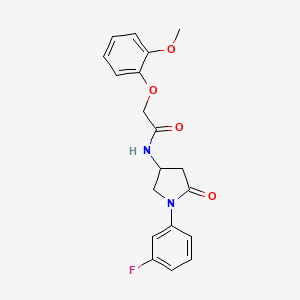
![2-cyano-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2552754.png)
![7-chloro-5-[2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B2552755.png)